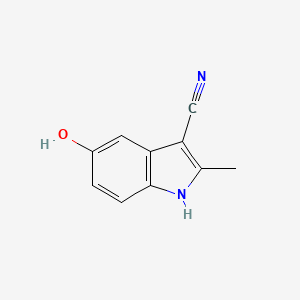
5-Hydroxy-2-methyl-1h-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-methyl-1h-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-1h-indole-3-carbonitrile typically involves the oxidation of indole. One common method is to react indole with potassium hydroxide or cobalt(III) acetylacetonate under alkaline conditions . Another approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing solvent use .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-methyl-1h-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further used in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-methyl-1h-indole-3-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of biologically active molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-methyl-1h-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at different receptors, influencing cellular processes such as apoptosis, proliferation, and differentiation. The compound’s effects are mediated through its ability to modulate enzyme activity and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-1H-indole-3-carboxylate
- 5-Bromo-1H-indole-3-carbaldehyde
- 1H-Indole-3-carbaldehyde
Uniqueness
5-Hydroxy-2-methyl-1h-indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and nitrile groups make it a versatile intermediate for further chemical modifications .
Eigenschaften
CAS-Nummer |
481668-38-6 |
|---|---|
Molekularformel |
C10H8N2O |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
5-hydroxy-2-methyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-6-9(5-11)8-4-7(13)2-3-10(8)12-6/h2-4,12-13H,1H3 |
InChI-Schlüssel |
DBJDRFMQPPWZEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


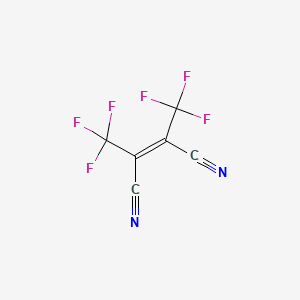
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)

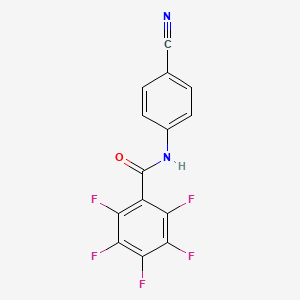
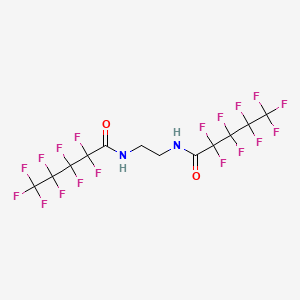
![2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14136517.png)
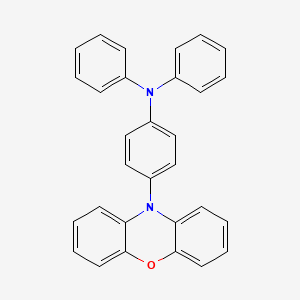
![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-](/img/structure/B14136526.png)

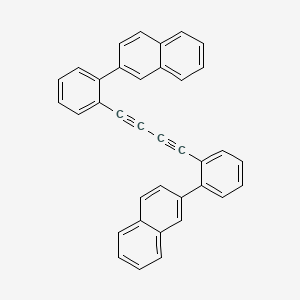
![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)
